molecular formula C13H16ClN3O2S B013617 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride CAS No. 141543-63-7

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride

Numéro de catalogue: B013617
Numéro CAS: 141543-63-7
Poids moléculaire: 313.80 g/mol
Clé InChI: MBZNIYPWRIDBOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride (CAS 141543-63-7) is a protein kinase inhibitor widely used in biochemical research. It exhibits potent inhibition of protein kinase C (PKC), cyclic AMP-dependent protein kinase (PKA), and cyclic GMP-dependent protein kinase (PKG) . The compound’s structure features a piperazine ring sulfonylated at the 5-position of an isoquinoline moiety. This configuration allows it to competitively bind to the ATP-binding site of kinases, disrupting phosphorylation cascades. Notably, it has been instrumental in studying intracellular signaling pathways, such as PKC-mediated desensitization of serotonin (5-HT2) receptors in human platelets .

Propriétés

IUPAC Name

5-piperazin-1-ylsulfonylisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S.ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;/h1-5,10,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZNIYPWRIDBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431683
Record name 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141543-63-7
Record name 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

The primary synthetic route for 1-(5-isoquinolinesulfonyl)piperazine hydrochloride involves a nucleophilic substitution reaction between piperazine and isoquinoline-5-sulfonyl chloride. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheric conditions to prevent hydrolysis of the sulfonyl chloride . A tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation .

Reaction Conditions and Yield Optimization
Variations in solvent polarity, temperature, and stoichiometry significantly impact reaction efficiency. For instance, using THF at 0–5°C reduces side reactions such as sulfonate ester formation, achieving yields exceeding 85% . Elevated temperatures (25–40°C) shorten reaction times but risk decomposition of the sulfonyl chloride. A molar ratio of 1:1.2 (piperazine:sulfonyl chloride) ensures complete consumption of the limiting reagent while minimizing excess reagent purification challenges.

Purification and Crystallization Strategies

Crude reaction mixtures are purified via sequential solvent washes and recrystallization. The hydrochloride salt is precipitated by adding concentrated hydrochloric acid to the reaction mixture, followed by cooling to 4°C. Recrystallization from ethanol-water (4:1 v/v) yields needle-shaped crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Table 1: Purification Parameters and Outcomes

ParameterOptimal ValuePurity (%)Yield (%)
Solvent SystemEthanol-Water (4:1)99.278
Crystallization Temp4°C98.582
Acid Equivalents1.1 eq HCl99.185

Analytical Characterization

Spectroscopic Validation

  • Infrared (IR) Spectroscopy : Characteristic peaks at 1348 cm⁻¹ (asymmetric S=O stretch) and 1162 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation .

  • ¹H NMR (400 MHz, D₂O) : Peaks at δ 3.15–3.45 (m, 8H, piperazine CH₂) and δ 8.50–9.10 (m, 4H, isoquinoline aromatic protons) verify structural integrity .

  • Powder X-ray Diffraction (PXRD) : Distinct peaks at 2θ = 14.2°, 16.3°, and 25.7° indicate crystalline homogeneity .

Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the compound at 6.8 minutes, with UV detection at 254 nm. Impurities such as unreacted piperazine (<0.1%) and sulfonic acid byproducts (<0.3%) are quantified via peak area normalization .

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:

  • Continuous Sulfonylation : Piperazine and isoquinoline-5-sulfonyl chloride are fed into a microreactor at 10 mL/min, with TEA as the base.

  • Inline Acidification : Hydrochloric acid is introduced post-reaction to precipitate the hydrochloride salt.

  • Centrifugal Crystallization : The slurry is centrifuged, and the solid is washed with cold ethanol.

Table 2: Laboratory vs. Industrial Synthesis Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Time8 hours2 hours
Annual Production10 kg500 kg
Purity99.2%98.8%

Comparative Analysis of Synthetic Methods

Solvent Selection Impact
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification due to high boiling points. Non-polar solvents (e.g., toluene) offer easier workup but reduce yields by 15–20% due to poor sulfonyl chloride solubility .

Base Efficacy
TEA outperforms inorganic bases (e.g., NaOH) in minimizing hydrolysis. However, polymeric bases like polystyrene-bound dimethylaminopyridine (PS-DMAP) enable catalyst recycling, reducing waste generation in green chemistry applications .

Analyse Des Réactions Chimiques

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Biological Activities

Anti-Tubercular Agent

One of the primary applications of 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride is its role as an anti-tubercular agent. The compound has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for the proliferation of Mycobacterium tuberculosis . This inhibition is particularly relevant for combating drug-resistant strains of tuberculosis, making it a candidate for further development in this area.

Protein Kinase C Inhibition

The compound also acts as an inhibitor of Protein Kinase C (PKC) enzymes, which are involved in various cellular processes including cell proliferation and survival. The inhibition of PKC has implications for treating several diseases, particularly cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Study on Anti-Tubercular Activity : A study demonstrated that the compound effectively inhibited the growth of drug-resistant Mycobacterium tuberculosis strains in vitro, highlighting its potential as a therapeutic agent against resistant infections .
  • Cancer Therapeutics : Another research effort explored the compound's ability to inhibit PKC activity in cancer cell lines. Results indicated a significant reduction in cell proliferation and increased apoptosis, suggesting its utility in cancer treatment strategies .

Mécanisme D'action

The mechanism of action of 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride involves the inhibition of protein kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, thereby modulating various signaling pathways. The compound’s molecular targets include PKG, PKA, PKC, and MLC-kinase, which are involved in regulating processes such as muscle contraction, cell growth, and apoptosis .

Comparaison Avec Des Composés Similaires

Mechanistic and Functional Contrasts

  • Kinase vs. Receptor Targeting : While H-7 and its analogues inhibit kinases via ATP-site competition, arylpiperazines like mCPP or TFMPP act as GPCR agonists, reflecting the impact of sulfonyl vs. aryl substituents on target selectivity .
  • Therapeutic Potential: H-7 derivatives are explored for anti-tubercular applications , whereas arylpiperazines are investigated for CNS disorders (e.g., depression, epilepsy) .

Activité Biologique

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride, also known as HA-100, is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C13H16ClN3O2S
  • Molecular Weight : 313.80 g/mol
  • Structure : The compound features a sulfonyl group attached to an isoquinoline moiety via a piperazine ring, which is critical for its biological activity.

This compound has been identified as a potent inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH) , an enzyme crucial for the proliferation of Mycobacterium tuberculosis. This inhibition is particularly relevant in the context of drug-resistant tuberculosis, where traditional therapies may fail .

Additionally, the compound acts as an inhibitor of Protein Kinase C (PKC) . PKC is involved in various cellular processes, including cell proliferation and differentiation. Inhibiting PKC has implications for treating cancer and inflammatory diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Target Implications
Anti-tubercularInhibition of IMPDHPotential treatment for drug-resistant tuberculosis
PKC inhibitionVarious cancer pathwaysPossible applications in cancer therapy

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship (SAR) of this compound, revealing that specific structural components are essential for its inhibitory activity against IMPDH. The following key features have been identified:

  • Cyclohexyl Group : Important for binding affinity.
  • Piperazine Ring : Critical for biological activity.
  • Isoquinoline Moiety : Enhances interaction with target enzymes .

Case Studies and Research Findings

  • A study published in PubMed demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity against IMPDH in biochemical assays. X-ray crystallography provided insights into the binding mechanisms, showing how modifications could enhance efficacy against resistant strains of Mycobacterium tuberculosis .
  • In another investigation, the compound was tested for its anti-cancer properties through PKC inhibition. The results indicated that it could effectively reduce cell proliferation in certain cancer cell lines, suggesting a dual role in treating both infectious diseases and malignancies .
  • A comparative analysis with other compounds revealed that while several share structural similarities with this compound, its specificity towards IMPDH makes it a unique candidate for further development .

Q & A

Q. What is the synthetic methodology for preparing 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride in academic research?

The compound is typically synthesized by reacting piperazine with 5-isoquinolinesulfonyl chloride under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Structural confirmation is achieved via 1^1H NMR (e.g., piperazine proton signals at δ 3.0–4.0 ppm) and IR spectroscopy (sulfonyl S=O stretch ~1350–1150 cm1^{-1}). Modifications to this protocol may optimize yield and purity .

Q. How can researchers verify the purity of this compound in experimental workflows?

Reversed-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, using a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid. This method resolves impurities such as unreacted starting materials or byproducts, ensuring ≥95% purity. Mass spectrometry (ESI-MS) further confirms molecular integrity .

Q. What are critical storage conditions to maintain compound stability?

Store the hydrochloride salt in airtight, light-protected containers at –20°C under desiccation (e.g., silica gel). Hygroscopic properties necessitate strict moisture control to prevent hydrolysis of the sulfonamide group. Long-term stability studies suggest ≤5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does this compound inhibit protein kinase C (PKC), and what experimental designs validate this mechanism?

The compound acts as a competitive ATP antagonist, binding to the catalytic subunit of PKC. Kinetic assays using varying ATP concentrations (e.g., 0.1–10 µM) and Lineweaver-Burk analysis reveal a competitive inhibition pattern. The reported KiK_i value for PKC inhibition is 6 µM, determined via radiometric assays with [γ-32^{32}P]ATP and histone H1 as a substrate. Controls must include inactive analogs (e.g., H-8) to confirm specificity .

Q. How can discrepancies in reported IC50_{50}50​ values across studies be resolved?

Variability often arises from differences in enzyme sources (e.g., recombinant vs. tissue-extracted PKC isoforms), ATP concentrations, or assay buffers. Standardizing conditions (e.g., 10 mM Mg2+^{2+}, pH 7.4) and using recombinant isoforms (e.g., PKC-α) improve reproducibility. Parallel testing with reference inhibitors (e.g., staurosporine) controls for batch-to-batch variability .

Q. What strategies optimize the compound’s selectivity for PKC over other kinases (e.g., PKA)?

Structural modifications to the isoquinoline core (e.g., halogenation at C3) or piperazine substituents (e.g., methyl groups) enhance PKC selectivity. Comparative inhibition assays against a kinase panel (e.g., PKA, PKG) using fluorescence polarization or TR-FRET technologies quantify selectivity ratios. H-7 exhibits 10-fold higher selectivity for PKC over PKA due to its sulfonylpiperazine moiety .

Q. How should researchers address solubility challenges in cellular assays?

Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffer containing 0.01% pluronic F-68 to prevent aggregation. For in vitro studies, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. Dynamic light scattering (DLS) confirms monodisperse particle sizes (<50 nm) in solution .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on off-target effects (e.g., CaM antagonism)?

Early derivatives of isoquinoline sulfonamides (e.g., W-7) inhibit calmodulin (CaM) at µM concentrations, but structural optimization in H-7 eliminates CaM binding. Contradictions may arise from impurity carryover (e.g., W-7 in early H-7 batches) or assay cross-reactivity. Purity validation via HPLC and orthogonal assays (e.g., CaM-dependent phosphodiesterase activity) clarify off-target profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Isoquinolinesulfonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Isoquinolinesulfonyl)piperazine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.